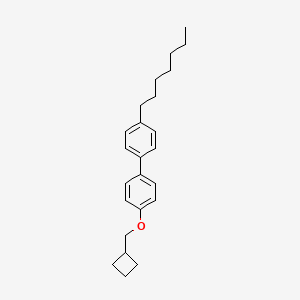![molecular formula C44H48Ge2O6Si3 B12545335 1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane CAS No. 658702-27-3](/img/structure/B12545335.png)
1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane is a complex organosilicon compound. It features a unique bicyclic structure with multiple tert-butyl and phenyl groups, making it an interesting subject for research in various fields of chemistry and materials science.
Preparation Methods
The synthesis of 1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane typically involves multiple steps. The process starts with the preparation of the core bicyclic structure, followed by the introduction of tert-butyl and phenyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organosilicon compounds.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Industry: It is used in the production of specialized polymers and other industrial materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. Its unique structure allows it to engage in specific binding interactions, influencing the pathways involved in its effects. The exact molecular targets and pathways depend on the context of its application, whether in chemical reactions, biological systems, or material science.
Comparison with Similar Compounds
Compared to other similar compounds, 1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane stands out due to its unique bicyclic structure and the presence of multiple tert-butyl and phenyl groups. Similar compounds include:
- 4,4’-Di-tert-butyl-2,2’-dipyridyl
- 2,5-di-tert-Butyl-1,4-dimethoxybenzene
- 3,6-Di-tert-butylcarbazole
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
CAS No. |
658702-27-3 |
|---|---|
Molecular Formula |
C44H48Ge2O6Si3 |
Molecular Weight |
902.4 g/mol |
IUPAC Name |
1,5-ditert-butyl-3,3,7,7,10,10-hexakis-phenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C44H48Ge2O6Si3/c1-43(2,3)45-47-53(37-25-13-7-14-26-37,38-27-15-8-16-28-38)50-46(44(4,5)6,51-54(48-45,39-29-17-9-18-30-39)40-31-19-10-20-32-40)52-55(49-45,41-33-21-11-22-34-41)42-35-23-12-24-36-42/h7-36H,1-6H3 |
InChI Key |
DZUFECUWUHLQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Ge]12O[Si](O[Ge](O[Si](O1)(C3=CC=CC=C3)C4=CC=CC=C4)(O[Si](O2)(C5=CC=CC=C5)C6=CC=CC=C6)C(C)(C)C)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


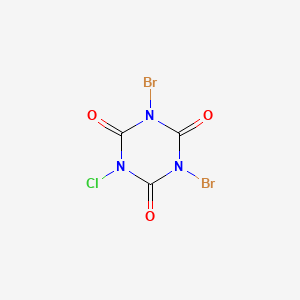

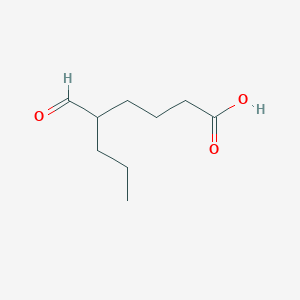
![[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12545271.png)



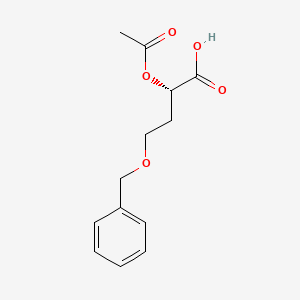
![4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B12545310.png)
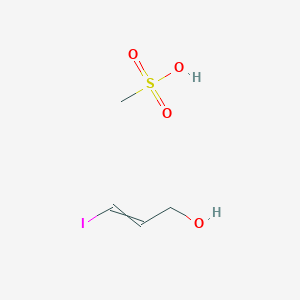

![N,N'-Hexane-1,6-diylbis[N'-(2,4,4-trimethylpentan-2-yl)urea]](/img/structure/B12545340.png)
